Ethyl 8-bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylate
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Overview
Description
Ethyl 8-bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylate is a heterocyclic compound with a complex structure that includes a thiazole ring fused with a benzo and cyclohepta ring system.
Preparation Methods
The synthesis of Ethyl 8-bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of a suitable precursor followed by cyclization and esterification reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine .
This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .
Chemical Reactions Analysis
Ethyl 8-bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The thiazole ring can participate in further cyclization reactions to form more complex structures, often using reagents like sulfur or selenium.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the thiazole ring or the benzo and cyclohepta ring systems .
Scientific Research Applications
Ethyl 8-bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The unique structure of the compound makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers use this compound to study its interactions with biological molecules, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of Ethyl 8-bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application, but they often include modulation of signal transduction pathways and inhibition of key enzymes .
Comparison with Similar Compounds
Ethyl 8-bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylate can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a simpler structure but similar biological activity.
Abafungin: An antifungal drug with a thiazole ring, used for its broad-spectrum antifungal activity.
The uniqueness of this compound lies in its fused ring system, which provides distinct chemical and biological properties compared to these other compounds .
Properties
Molecular Formula |
C15H14BrNO2S |
---|---|
Molecular Weight |
352.2 g/mol |
IUPAC Name |
ethyl 12-bromo-5-thia-3-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),3,11,13-pentaene-4-carboxylate |
InChI |
InChI=1S/C15H14BrNO2S/c1-2-19-15(18)14-17-13-11-7-6-10(16)8-9(11)4-3-5-12(13)20-14/h6-8H,2-5H2,1H3 |
InChI Key |
OJZBRSFFOFSSRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)CCCC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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